7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Descripción
7-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a tetrahydroquinazoline-2,4-dione core fused with a 1,2,4-oxadiazole ring substituted at position 5 with a 4-chlorophenyl group. The 1,2,4-oxadiazole moiety is notable for its electron-deficient aromatic character, which is often exploited in medicinal chemistry to improve binding affinity and selectivity in biological targets . This compound’s structural complexity suggests applications in pharmaceutical research, particularly in areas where oxadiazole derivatives are known to exhibit activity, such as antimicrobial, anticancer, or anti-inflammatory agents .
Propiedades
IUPAC Name |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-2-3-4-11-26-20(27)16-10-7-14(12-17(16)23-21(26)28)19-24-18(25-29-19)13-5-8-15(22)9-6-13/h5-10,12H,2-4,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEGXTKKDKBNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic derivative that combines the oxadiazole and tetrahydroquinazoline structures. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a structure that incorporates both a tetrahydroquinazoline core and an oxadiazole moiety. The presence of the 4-chlorophenyl group enhances its potential pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and tetrahydroquinazoline derivatives exhibit diverse biological activities, including:
- Anticancer Activity : Several studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to our target compound have demonstrated significant cytotoxic effects against glioblastoma cell lines .
- Antidiabetic Properties : In vivo studies using models like Drosophila melanogaster have indicated that certain oxadiazole derivatives can lower glucose levels significantly, suggesting potential applications in diabetes management .
- Antimicrobial Activity : Compounds with oxadiazole structures have been reported to possess antibacterial properties against various strains of bacteria, including Salmonella typhi and Bacillus subtilis .
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of synthesized oxadiazole derivatives against various cancer cell lines. The results indicated that compounds with similar structural features to our target compound exhibited significant apoptosis-inducing capabilities .
- Molecular Docking Studies : Docking simulations have been employed to predict the interaction of oxadiazole derivatives with protein targets. These studies suggest strong binding affinities which correlate with observed biological activities .
- In Vivo Studies : Compounds containing the oxadiazole moiety were tested in genetically modified diabetic models. The results demonstrated a marked reduction in blood glucose levels, indicating their potential as antidiabetic agents .
Data Tables
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has indicated that compounds similar to 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles possess inhibitory effects against various bacterial strains, suggesting potential as antimicrobial agents in pharmaceutical applications.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a derivative demonstrated activity against breast cancer cell lines by inhibiting cell proliferation and promoting programmed cell death.
Case Study: Anticancer Activity
A specific study assessed the cytotoxic effects of the compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells. These findings underscore the compound's potential as a lead structure for developing novel anticancer therapies.
Photophysical Properties
The incorporation of oxadiazole moieties into polymer matrices has been explored for enhancing photophysical properties. Research indicates that compounds like 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione can act as effective luminescent materials when integrated into polymer films. These materials are valuable for optoelectronic applications such as organic light-emitting diodes (OLEDs).
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.85 |
| Solubility in DMSO | 10 mg/mL |
Comparación Con Compuestos Similares
Key Observations:
- Oxadiazole Substituents : The target compound’s 4-chlorophenyl group provides greater electronegativity and steric bulk compared to the 4-fluorophenyl group in or the unsubstituted phenyl in . Chlorine’s larger atomic radius may enhance hydrophobic interactions in biological targets.
- Side Chains : The 3-pentyl chain in the target compound contrasts with the methylsulfanyl linker in , suggesting divergent solubility and bioavailability profiles.
Physicochemical Properties
Predicted Properties (Based on Structural Analogues):
- The target compound’s higher logP aligns with its 3-pentyl chain, favoring blood-brain barrier penetration but possibly limiting aqueous solubility.
- The methoxy linker in contributes to its superior solubility, whereas the methylsulfanyl group in offers intermediate polarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
